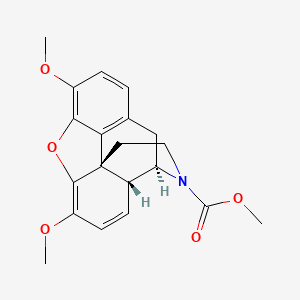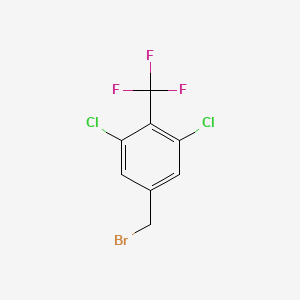
Cortisone 21-Propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cortisone 21-Propionate: is a synthetic corticosteroid derived from cortisone. It is used primarily for its anti-inflammatory and immunosuppressive properties. This compound is a pregnene (21-carbon) steroid hormone and is a naturally-occurring corticosteroid metabolite that is also used as a pharmaceutical prodrug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cortisone 21-Propionate involves several steps, starting from cortisone. The key steps include esterification at the 21st carbon position. The reaction typically involves the use of propionic anhydride or propionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Cortisone 21-Propionate undergoes several types of chemical reactions, including:
Oxidation: Conversion of cortisone to cortisol.
Reduction: Reduction of the carbonyl group at the 11th position.
Substitution: Esterification at the 21st carbon position.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Propionic anhydride or propionyl chloride in the presence of a base.
Major Products
The major products formed from these reactions include cortisol (from oxidation), cortisone (from reduction), and this compound (from esterification) .
Scientific Research Applications
Cortisone 21-Propionate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Used in the treatment of inflammatory and autoimmune conditions.
Industry: Employed in the formulation of topical creams and ointments for skin conditions
Mechanism of Action
Cortisone 21-Propionate exerts its effects by binding to glucocorticoid receptors in target cells. This binding activates the receptor, leading to the translocation of the receptor-ligand complex to the nucleus. In the nucleus, the complex binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. This results in the suppression of inflammatory mediators such as prostaglandins and leukotrienes, and the upregulation of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.
Prednisolone: A synthetic corticosteroid with higher potency and longer duration of action.
Betamethasone: A potent synthetic corticosteroid used in various inflammatory conditions
Uniqueness
Cortisone 21-Propionate is unique due to its specific esterification at the 21st carbon position, which enhances its lipophilicity and allows for better skin penetration when used in topical formulations. This modification also reduces the systemic absorption and potential side effects compared to other corticosteroids .
Properties
Molecular Formula |
C24H32O6 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C24H32O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h11,16-17,21,29H,4-10,12-13H2,1-3H3/t16-,17-,21+,22-,23-,24-/m0/s1 |
InChI Key |
QMQRXYJPXCHNDY-NSICTAEPSA-N |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
Canonical SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
